molecular formula C19H20FNO B12853979 3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]

3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No.: B12853979
M. Wt: 297.4 g/mol
InChI Key: AVNHNIFEPLSUML-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] is a complex organic compound that features a spiro linkage between an isobenzofuran and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves multiple steps, starting with the preparation of the isobenzofuran and piperidine precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets. The compound’s fluorobenzyl group can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity. The piperidine ring may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This makes it a valuable compound for developing new drugs and materials with specific desired characteristics.

Properties

Molecular Formula

C19H20FNO

Molecular Weight

297.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]spiro[1H-2-benzofuran-3,4'-piperidine]

InChI

InChI=1S/C19H20FNO/c20-17-8-4-1-5-14(17)13-18-15-6-2-3-7-16(15)19(22-18)9-11-21-12-10-19/h1-8,18,21H,9-13H2

InChI Key

AVNHNIFEPLSUML-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=CC=CC=C3C(O2)CC4=CC=CC=C4F

Origin of Product

United States

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